![molecular formula C21H26N4O4 B2745343 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 900005-55-2](/img/structure/B2745343.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dimethylamino-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the dimethylamino groups: This step involves the substitution of hydrogen atoms on the phenyl ring with dimethylamino groups using reagents like dimethylamine and a suitable catalyst.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the dimethylamino-substituted phenyl group through an oxalamide linkage. This can be achieved using reagents like oxalyl chloride and appropriate bases.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, forming N-oxides.
Reduction: Reduction reactions could target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of simpler amines and carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : Synthesized from catechol and formaldehyde under acidic conditions.
- Introduction of Dimethylamino Groups : Achieved through alkylation reactions with dimethylamine.
- Synthesis of Indole Ring : Accomplished via cyclization reactions involving suitable precursors.
Medicinal Chemistry
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has been investigated for its potential therapeutic effects, particularly in:
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
Biological Studies
Research has focused on the compound's role as a biochemical probe, exploring its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders.
- Receptor Modulation : It shows potential for influencing receptor activity related to neurotransmitter systems, impacting various signaling pathways.
Case Studies
- Therapeutic Potential in Neurology :
- Antimicrobial Activity :
- Molecular Docking Studies :
作用机制
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the additional dimethylamino group on the phenyl ring.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenyl)oxalamide: Lacks the dimethylamino group on the ethyl chain.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)oxalamide: Substitutes the dimethylamino group on the phenyl ring with a methyl group.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety and the dimethylamino-substituted phenyl group in N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide may confer specific properties that are not present in similar compounds. These properties could include enhanced binding affinity to certain molecular targets, improved solubility, or unique reactivity in chemical reactions.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound with potential biological activities. Its structure includes a benzodioxole moiety and dimethylamino groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Structural Formula
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Research indicates that the compound may exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways involved in these processes.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 0.15 ± 0.01 | AChE inhibitor with selective activity |
Compound B | 0.37 ± 0.02 | Mixed-type inhibition against AChE |
These compounds demonstrate promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain.
Study | AChE Inhibition IC50 (μM) | Selectivity Ratio (AChE/BChE) |
---|---|---|
Study 1 | 0.15 ± 0.01 | 27.4:1 |
This selectivity indicates that the compound could be useful in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of AChE and butyrylcholinesterase (BChE). For instance, a study reported an IC50 value of 0.15 μM for a related compound against AChE, indicating high potency compared to established drugs like rivastigmine.
- Mechanistic Insights : Kinetic studies reveal that certain derivatives exhibit mixed-type inhibition against AChE, characterized by an increase in Km values with rising inhibitor concentrations while decreasing Vmax values.
- Therapeutic Applications : The unique structural characteristics of this compound suggest its potential use as a probe in biological research and as a lead compound for drug development targeting inflammation and cancer.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24(2)16-8-5-14(6-9-16)17(25(3)4)12-22-20(26)21(27)23-15-7-10-18-19(11-15)29-13-28-18/h5-11,17H,12-13H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJGIZJSGUUIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。